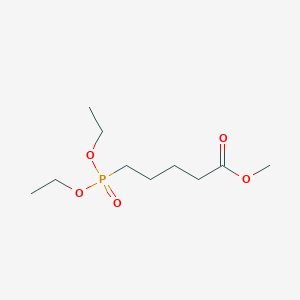![molecular formula C29H29NO6 B13831930 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B13831930.png)
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group. These protecting groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid typically involves multiple steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Boc Protection: The phenyl group is protected using the Boc group. This can be done by reacting the phenyl group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves automated peptide synthesizers that can handle the repetitive steps of deprotection and coupling. These machines use solid-phase synthesis techniques to efficiently produce peptides and other complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc and Boc protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to remove protecting groups.
Major Products
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Deprotected amino acids or peptides.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound is used in the synthesis of peptides, where the Fmoc and Boc groups protect the amino acids during the formation of peptide bonds.
Biology
Protein Engineering: Used in the study of protein structure and function by allowing the synthesis of specific peptide sequences.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs.
Industry
Biotechnology: Used in the production of synthetic peptides for various industrial applications.
Mechanism of Action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protecting groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the Boc protecting group.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxycarbonyl)propanoic acid: Lacks the phenyl group.
Uniqueness
The presence of both Fmoc and Boc protecting groups makes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(tert-butoxycarbonyl)phenyl)propanoic acid unique, as it allows for selective protection and deprotection of functional groups during complex synthetic processes.
Properties
Molecular Formula |
C29H29NO6 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |
InChI |
InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-10-8-9-18(15-19)16-25(26(31)32)30-28(34)35-17-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32) |
InChI Key |
XHBQLWKTRQMTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)





![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] heptadecanoate](/img/structure/B13831875.png)
![Ethanone, 1-[4-(1-hydroxyethyl)-2-cyclopenten-1-YL]-(9CI)](/img/structure/B13831880.png)





![1-[6-[(1R)-1-hydroxyethyl]pyridin-2-yl]ethanone](/img/structure/B13831928.png)
